molecular formula C26H35FeOP2+ B582388 CID 146156702 CAS No. 1221746-66-2

CID 146156702

Cat. No.: B582388
CAS No.: 1221746-66-2
M. Wt: 481.358
InChI Key: MUQQLQYTBWUGKL-SQKCAUCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

JoSPOphos SL-J688-2 is a type of chiral diphosphine . It has been modified to be substrate-specific and is widely used for enantioselective synthesis . The primary targets of JoSPOphos SL-J688-2 are the substrates that require enantioselective synthesis.

Mode of Action

As a chiral diphosphine, it likely interacts with its targets by binding to them and facilitating enantioselective synthesis . This interaction and the resulting changes would depend on the specific substrate and reaction conditions.

Biochemical Pathways

Given its role in enantioselective synthesis, it can be inferred that it plays a crucial role in various biochemical pathways where the creation of chiral molecules is required .

Result of Action

The result of JoSPOphos SL-J688-2’s action would be the successful enantioselective synthesis of the target substrates . This would result in the creation of chiral molecules, which have wide applications in various fields, including pharmaceuticals and agrochemicals.

Action Environment

The action, efficacy, and stability of JoSPOphos SL-J688-2 can be influenced by various environmental factors. For instance, it is recommended to store the ligand under argon atmosphere between 2 – 8°C . If the ligand is used in a catalytic process (in presence of a metal), handling under strictly inert atmosphere (degassed solutions) is recommended .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 146156702 involves the reaction of ferrocene with chiral phosphine and phosphine oxide ligands. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

CID 146156702 is primarily used in asymmetric hydrogenation reactions. It acts as a ligand for rhodium-catalyzed hydrogenation of functionalized alkenes, α- and β-ketoesters, and other substrates .

Common Reagents and Conditions

Major Products

The major products of reactions involving this compound are enantiomerically enriched compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals .

Scientific Research Applications

CID 146156702 has a wide range of applications in scientific research:

    Chemistry: It is extensively used in asymmetric catalysis for the synthesis of chiral molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: this compound is involved in the production of enantiomerically pure drugs, which have better efficacy and fewer side effects.

    Industry: It is used in the large-scale production of fine chemicals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CID 146156702 stands out due to its high enantiomeric purity and stability, making it a preferred choice for many asymmetric hydrogenation reactions. Its unique structure allows for efficient coordination with metal centers, leading to highly selective catalytic processes .

Properties

InChI

InChI=1S/C21H30OP2.C5H5.Fe/c1-16(24(20(2,3)4)21(5,6)7)18-14-11-15-19(18)23(22)17-12-9-8-10-13-17;1-2-4-5-3-1;/h8-16H,1-7H3;1-5H;/q+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAOENLJZQJOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][C]1[P+](=O)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FeOP2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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